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The inhibition of hydroxysteroid 17p3-dehydrogenase 13 (HSD17B13), a lipid droplet-associated
enzyme primarily expressed in the liver, has emerged as a promising therapeutic strategy for
nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This has been largely
driven by human genetic studies showing that loss-of-function variants in the HSD17B13 gene
are protective against the progression of liver disease.[1][2] This guide provides a comparative
overview of publicly disclosed HSD17B13 inhibitors, with a focus on available preclinical and
clinical data.

It is important to note that publicly available information on specific inhibitors can be limited,
particularly for those in early stages of development. Data for Hsd17B13-IN-47 is not available
in the public domain at the time of this writing. The following sections compare several other
key HSD17B13 inhibitors currently under investigation.

Overview of HSD17B13 Inhibitors

The landscape of HSD17B13 inhibitors includes small molecules and RNA interference (RNAI)
therapeutics. Small molecule inhibitors aim to directly block the enzymatic activity of the
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HSD17B13 protein, while RNAI therapies work by reducing the expression of the HSD17B13
gene.

Quantitative Data Comparison

The following tables summarize the available quantitative data for several HSD17B13 inhibitors
in development. Direct comparison should be approached with caution due to variations in
assay conditions between different research groups.

Table 1: Biochemical and Cellular Potency of HSD17B13 Inhibitors

Biochemica Cellular
Compound . Target Reference(s
Modality . | Potency Potency
Name Species )
(ICs0lKi) (ICs0)
11+5nM
Small Ki=0.7+0.2
BI-3231 Human (HEK293 [3]14][5]
Molecule nM
cells)
Mouse ICs0 =13 nM Not Reported  [3]
Small Low nM
INI-822 Human Not Reported  [6]
Molecule potency
Small
EP-036332 Human ICs0 =14 nM Not Reported  [7]
Molecule
Mouse ICso=2.5nM  Not Reported  [7]
Small
EP-040081 Human ICs0 =79 nM Not Reported  [7]
Molecule
Mouse ICs0 =74 nM Not Reported  [7]
Compound Small
Human ICso=2.5nM  NotReported [8]
32 Molecule
GSK4532990 _ Not Not
RNAI Human ) ) 9]
(ARO-HSD) Applicable Applicable

Table 2: Selectivity and Pharmacokinetic Profile of HSD17B13 Inhibitors
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Compound Name

Selectivity (vs.
HSD17B11)

Key
Pharmacokinetic
Properties

Reference(s)

BI-3231

>10,000-fold (ICso >
10 uM)

Rapid in vivo
clearance, but
significant liver

accumulation.

[315]1(€]

INI-822

>100-fold

Low clearance and
good oral
bioavailability in mice,
rats, and dogs. Half-
life supports once-

daily oral dosing.

[6][10]

EP-036332

>7,000-fold

Prodrug EP-037429
used for in vivo

studies.

[2]7]

EP-040081

>1,265-fold

Not Reported

[7]

Compound 32

Not Reported

Significantly better
liver microsomal
stability and PK profile
compared to BI-3231.
Unique liver-targeting

profile.

GSK4532990 (ARO-
HSD)

Not Applicable

Subcutaneous
injection. PK/PD
modeling supports
monthly or quarterly

dosing.

[11]

Table 3: In Vivo Efficacy and Clinical Development Status
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Compound Name

In Vivo Models and
Key Findings

Clinical
Development Reference(s)
Status

BI-3231

Reduces lipotoxic
effects of palmitic acid
in murine and human

hepatocytes.

Preclinical [12]

INI-822

Decreased fibrotic
proteins in a human
liver-on-a-chip model.
Reduced ALT in a rat
MASH model.

Phase 1

(NCT05945537) &8

EP-036332 (as
prodrug EP-037429)

Hepatoprotective in
acute and chronic
mouse models of liver

injury.

Preclinical [2]

EP-040081

Decreased ALT and
inflammatory
cytokines in a mouse
model of T-cell-
mediated acute liver

injury.

Preclinical [7]

Compound 32

Exhibited better anti-
MASH effects
compared to BI-3231
in multiple mouse
models. Regulated
hepatic lipids by
inhibiting the SREBP-
1c/FAS pathway.

Preclinical [8]

GSK4532990 (ARO-

Phase 2b (HORIZON
study, NCT05583344)

Not Reported ] [13][14]
HSD) for NASH with
advanced fibrosis.
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Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches for evaluating
HSD17B13 inhibitors, the following diagrams illustrate a key signaling pathway involving
HSD17B13 and a general workflow for inhibitor screening.

HSD17B13-Mediated Signaling in Hepatocytes

HSD17B13 expression is regulated by the Liver X Receptor a (LXRa) via the Sterol Regulatory
Element-Binding Protein 1¢c (SREBP-1c), a key transcription factor in lipogenesis.[1][15][16]
HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that
may contribute to lipid accumulation in the liver.[1][17] Furthermore, inhibition of HSD17B13
has been shown to protect against liver fibrosis by modulating pyrimidine catabolism.[18][19]
[20]
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HSD17B13 Inhibitor Evaluation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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